molecular formula C15H15ClN2O B121619 N-(2-Anilino-4-chlorophenyl)-N-methylacetamide CAS No. 75524-13-9

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

Cat. No. B121619
CAS RN: 75524-13-9
M. Wt: 274.74 g/mol
InChI Key: CEWAYLVWMVQRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-Anilino-4-chlorophenyl)-N-methylacetamide" is a chemical entity that belongs to the class of acetanilides, which are characterized by an acetyl group linked to an aniline moiety. Acetanilides are known for their diverse range of biological activities and are often explored for therapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting a potential interest in this class of compounds for various biological applications.

Synthesis Analysis

The synthesis of related acetanilide derivatives typically involves acetylation, esterification, and ester interchange reactions. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol, yielding the final product with high efficiency . This suggests that a similar approach could be applied to synthesize "N-(2-Anilino-4-chlorophenyl)-N-methylacetamide," potentially involving the use of 2-anilino-4-chloroaniline as a starting material.

Molecular Structure Analysis

The molecular structure of acetanilides is characterized by the presence of an acetyl group attached to an aniline ring. The conformation of the N-H bond in these compounds is often syn to substituents on the aromatic ring, which can influence the overall molecular geometry and intermolecular interactions . The presence of chloro substituents on the aromatic ring, as in "N-(2-Anilino-4-chlorophenyl)-N-methylacetamide," would be expected to have a similar impact on the molecular conformation.

Chemical Reactions Analysis

Acetanilides can participate in various chemical reactions, including hydrogen bonding, which plays a significant role in the solid-state structure and potentially in the biological activity of these compounds. The molecules are often linked into chains through N-H...O hydrogen bonding, which can affect their solubility and reactivity . The chloro and methyl substituents on the aromatic ring can also influence the reactivity of the acetanilide derivatives, as seen in the Dakin–West reaction catalyzed by trifluoroacetic acid to synthesize related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetanilides, such as melting points, solubility, and spectral characteristics, are influenced by the substituents on the aromatic ring and the acetyl group. Spectroscopic methods, including infrared (IR) and mass spectrometry (MS), are commonly used to characterize these compounds and confirm their structures . The introduction of chloro and methyl groups can affect the vibrational frequencies of the amide group, as well as the overall stability and electronic properties of the molecule .

Scientific Research Applications

Antiviral and Antiapoptotic Effects

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide and its derivatives have shown significant therapeutic efficacy in treating viral infections such as Japanese encephalitis. A study by Ghosh et al. (2008) demonstrated that a novel anilidoquinoline derivative, closely related to N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, exhibited significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).

Solvent Interaction Studies

Research by Sayed et al. (2015) explored the solvent manipulation of N-methylacetamide inclusion compounds with a xanthenol host. Their work provides insights into the molecular interactions and stability of N-methylacetamide in different solvent compositions, which is relevant for understanding the behavior of N-(2-Anilino-4-chlorophenyl)-N-methylacetamide in various environments (Sayed et al., 2015).

Cyclopalladation Studies

The cyclopalladation of certain aniline derivatives, including N-(2-chlorophenyl)acetamide, was investigated by Mossi et al. (1992). This research provides insights into the reactivity of similar compounds, including N-(2-Anilino-4-chlorophenyl)-N-methylacetamide, with palladium, which could have implications in catalysis and organic synthesis (Mossi et al., 1992).

properties

IUPAC Name

N-(2-anilino-4-chlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11(19)18(2)15-9-8-12(16)10-14(15)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWAYLVWMVQRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Cl)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347384
Record name N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Anilino-4-chlorophenyl)-N-methylacetamide

CAS RN

75524-13-9
Record name N-(4-Chloro-2-(phenylamino)phenyl)-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-Chloro-2-(phenylamino)phenyl]-N-methylacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F555T4JED1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.